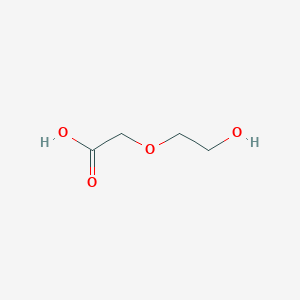

(2-Hydroxyethoxy)acetic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to (2-Hydroxyethoxy)acetic acid involves various chemical reactions, including oxidation and hydrolysis. For example, 2-(2-chloroethoxy) acetic acid is synthesized through the oxidation of 2-(2-chloroethoxy) ethanol, with nitric acid being a preferred oxidant due to its simplicity, lower cost, and higher yield, which suggests potential synthesis pathways for related compounds (Xiang Hong-lin, 2008).

Molecular Structure Analysis

Molecular structure analysis involves characterizing the spatial arrangement of atoms within a compound. The structural characterization of related compounds, such as 2-oxo-1,2-dihydropyridine-1-acetic acid, involves techniques like elemental analysis, IR spectrum, and single-crystal X-ray diffraction, highlighting the importance of these methods in understanding the molecular structure of (2-Hydroxyethoxy)acetic acid and its analogs (Zhao Jing-gui, 2005).

Chemical Reactions and Properties

Chemical reactions involving compounds similar to (2-Hydroxyethoxy)acetic acid include hydrolysis and oxidation, which are essential for understanding their reactivity and synthesis. For instance, the biotransformations of 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid involve hydrolysis by bacterial species, demonstrating stereoselectivity and providing insights into the chemical properties and reactivity of related compounds (P. Majewska, 2015).

Physical Properties Analysis

The physical properties of chemical compounds, including those related to (2-Hydroxyethoxy)acetic acid, can be characterized by their solubility, melting point, and boiling point. The synthesis and characterization of analogs, such as 2-[(2H9)butoxy]acetic acid, involve determining these physical properties to understand their behavior in different environments and their potential applications (K. K. Brown et al., 2003).

Chemical Properties Analysis

The chemical properties of compounds like (2-Hydroxyethoxy)acetic acid are influenced by their functional groups, reactivity, and stability. Studies on related compounds, such as the synthesis of acetic acid via methanol hydrocarboxylation with CO2 and H2, offer insights into the chemical properties and potential synthetic routes for acetic acid derivatives, demonstrating innovative approaches to chemical synthesis and environmental sustainability (Qingli Qian et al., 2016).

Applications De Recherche Scientifique

Biotransformations and Stereochemical Analysis : (2-Hydroxyethoxy)acetic acid, being a novel type of organophosphorus compound with two stereogenic centers, has been studied for its biotransformations. Using bacterial species as biocatalysts, these transformations have been found to be stereoselective, with a preference for hydrolyzing isomers having a phosphorus atom with an (SP)-configuration (Majewska, 2015).

Chiral Auxiliary Applications : The compound has also been investigated for its potential as a versatile chiral phosphonic auxiliary, showing promising results as chiral derivatizing agents for amines and alcohols. This ability to separate diastereomeric alcohols and amines in 31P NMR spectra highlights its usefulness in stereochemical analysis (Majewska, 2019).

Sugar Fragmentation in Maillard Reaction : In the study of the Maillard reaction, a reaction involving sugars and amino acids, this compound has been instrumental in tracing the formation and yield of acetic acid. It has helped to elucidate the pathways and intermediates involved in this complex biochemical process (Davidek et al., 2006).

Adsorption Studies for Environmental Remediation : (2-Hydroxyethoxy)acetic acid has been used in adsorption studies, particularly in examining the adsorption behavior of certain compounds like 2,4-dichlorophenoxy-acetic acid on granular activated carbon. This research contributes to understanding how certain herbicides can be removed from aqueous solutions, which is crucial for environmental remediation (Aksu & Kabasakal, 2004).

Polymer Chemistry and Biomass Conversion : In the field of polymer chemistry and biomass conversion, this compound has been explored in the context of converting biomass-derived molecules like 5-hydroxymethylfurfural into valuable precursors for plastic production, demonstrating its potential in sustainable chemical processes (Zuo et al., 2016).

Propriétés

IUPAC Name |

2-(2-hydroxyethoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c5-1-2-8-3-4(6)7/h5H,1-3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDNMIIDPBBCMTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

39828-93-8, 916430-91-6 | |

| Record name | Polyethylene glycol carboxymethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39828-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-(2-hydroxyethoxy)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=916430-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70158385 | |

| Record name | beta-Hydroxyethoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Hydroxyethoxy)acetic acid | |

CAS RN |

13382-47-3 | |

| Record name | (2-Hydroxyethoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13382-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Hydroxyethoxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013382473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Hydroxyethoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-HYDROXYETHOXY)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KG0T74LYT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

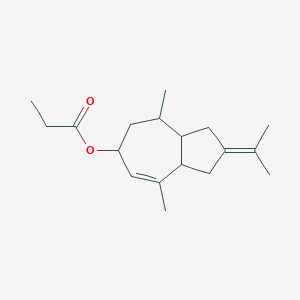

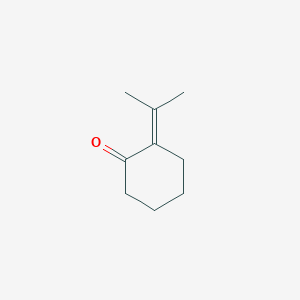

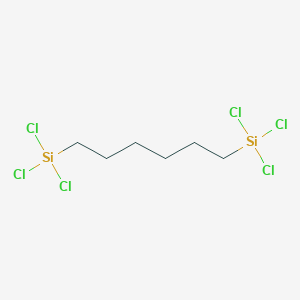

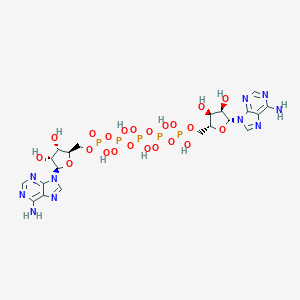

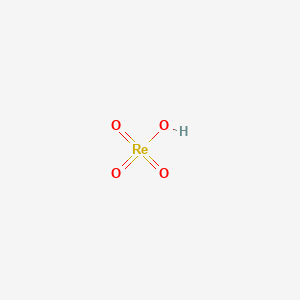

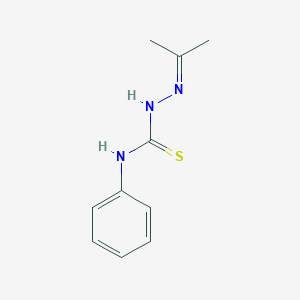

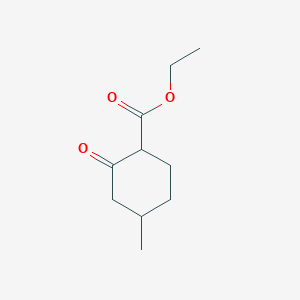

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Methylphenyl)thio]propionic acid](/img/structure/B83048.png)

![acetic acid;N-[2-(hydroxyamino)-2-methylcyclohexylidene]hydroxylamine](/img/structure/B83052.png)